molecular formula C23H29ClN2O4 B1201631 2-(diethylamino)ethyl 4-[[2-(2-chlorophenoxy)-2-methylpropanoyl]amino]benzoate CAS No. 47662-72-6

2-(diethylamino)ethyl 4-[[2-(2-chlorophenoxy)-2-methylpropanoyl]amino]benzoate

Cat. No.: B1201631
CAS No.: 47662-72-6
M. Wt: 432.9 g/mol
InChI Key: NVOZYHBMINYHQA-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl 4-[[2-(2-chlorophenoxy)-2-methylpropanoyl]amino]benzoate is a complex organic compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, which make it a valuable subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 4-[[2-(2-chlorophenoxy)-2-methylpropanoyl]amino]benzoate typically involves multiple steps. One common method includes the esterification of p-nitrobenzoic acid with diethylaminoethanol under acid catalysis . Another method involves the reduction of p-nitrobenzoic acid to p-aminobenzoic acid, followed by esterification with diethylaminoethanol in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl 4-[[2-(2-chlorophenoxy)-2-methylpropanoyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like sulfuric acid for esterification . Reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions include various esters, amides, and substituted derivatives, each with distinct chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl 4-[[2-(2-chlorophenoxy)-2-methylpropanoyl]amino]benzoate involves its interaction with specific molecular targets and pathways. For instance, as a local anesthetic, it inhibits sodium influx through voltage-gated sodium channels in neuronal cell membranes, thereby blocking nerve signal transmission . This action results in the numbing effect commonly associated with local anesthetics.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-(diethylamino)ethyl 4-[[2-(2-chlorophenoxy)-2-methylpropanoyl]amino]benzoate apart is its unique combination of chemical properties and biological activities. Its specific ester linkage and functional groups contribute to its distinct reactivity and pharmacological profile, making it a valuable compound for various applications.

Properties

CAS No.

47662-72-6

Molecular Formula

C23H29ClN2O4

Molecular Weight

432.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-[[2-(2-chlorophenoxy)-2-methylpropanoyl]amino]benzoate

InChI

InChI=1S/C23H29ClN2O4/c1-5-26(6-2)15-16-29-21(27)17-11-13-18(14-12-17)25-22(28)23(3,4)30-20-10-8-7-9-19(20)24/h7-14H,5-6,15-16H2,1-4H3,(H,25,28)

InChI Key

NVOZYHBMINYHQA-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)OC2=CC=CC=C2Cl

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)OC2=CC=CC=C2Cl

Key on ui other cas no.

47662-72-6

Synonyms

ML 1037
ML 1037 citrate
ML-1037

Origin of Product

United States

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